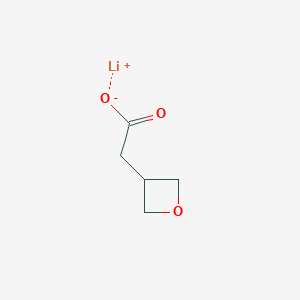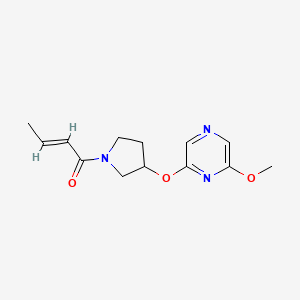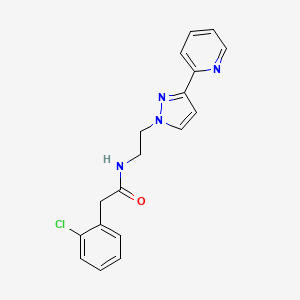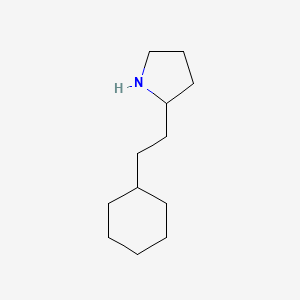![molecular formula C16H28N4O2 B2356879 N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide CAS No. 1311781-02-8](/img/structure/B2356879.png)
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide, also known as CTAP, is a potent and selective antagonist for the mu-opioid receptor. It has been widely used in scientific research to investigate the role of the mu-opioid receptor in various physiological and pathological processes.
Mécanisme D'action
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide acts as a competitive antagonist for the mu-opioid receptor, meaning that it binds to the receptor and blocks the binding of endogenous opioids such as endorphins and exogenous opioids such as morphine. This compound has been shown to have a higher binding affinity for the mu-opioid receptor than other opioid antagonists such as naloxone and naltrexone.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound blocks the activation of the mu-opioid receptor by endogenous and exogenous opioids, leading to a decrease in the release of neurotransmitters such as dopamine and serotonin. Physiologically, this compound has been shown to block the analgesic and rewarding effects of opioids, indicating that the mu-opioid receptor is involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide in lab experiments is its high selectivity and potency for the mu-opioid receptor. This allows researchers to investigate the specific role of the mu-opioid receptor in various physiological and pathological processes. However, the main limitation of using this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the use of N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide in scientific research. One direction is to investigate the role of the mu-opioid receptor in other physiological and pathological processes such as inflammation and immune function. Another direction is to develop more potent and selective antagonists for the mu-opioid receptor, which could lead to the development of new treatments for opioid addiction and other disorders. Finally, this compound could be used in combination with other drugs to investigate their interactions with the mu-opioid receptor and their potential therapeutic effects.
Méthodes De Synthèse
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide can be synthesized using a multi-step procedure. The first step involves the synthesis of 1-cyano-1-cyclopropane carboxylic acid, which is then converted to N-(1-cyano-1-cyclopropylethyl)amide. The second step involves the synthesis of 4-(2-ethoxyethyl)piperazine, which is then coupled with the N-(1-cyano-1-cyclopropylethyl)amide to yield this compound. The purity of this compound can be determined using high-performance liquid chromatography (HPLC) and its structure can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has been widely used in scientific research to investigate the role of the mu-opioid receptor in various physiological and pathological processes such as pain, addiction, depression, and anxiety. This compound has been shown to block the analgesic effects of opioids, indicating that the mu-opioid receptor is involved in pain relief. This compound has also been shown to block the rewarding effects of opioids, indicating that the mu-opioid receptor is involved in addiction. This compound has been used to investigate the role of the mu-opioid receptor in depression and anxiety, as these disorders are often comorbid with opioid addiction.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-3-22-11-10-19-6-8-20(9-7-19)12-15(21)18-16(2,13-17)14-4-5-14/h14H,3-12H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADXTVMWUGOAKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCN(CC1)CC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2356802.png)

![6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2356806.png)

![N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2356808.png)
![8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2356811.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2356814.png)

![N-(4-fluorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2356817.png)
![Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2356818.png)